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Compound of Interest

Compound Name: 2,3'-Dimethylbiphenyl

Cat. No.: B1265500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for 2,3'-Dimethylbiphenyl (C₁₄H₁₄, CAS RN: 611-43-8). The information is compiled from

critically evaluated data and is intended to serve as a foundational resource for its application

in research and development.

Core Thermochemical Data
The following tables summarize the key thermochemical properties of 2,3'-Dimethylbiphenyl
in its liquid and ideal gas phases. These values are essential for understanding the molecule's

stability, reactivity, and behavior in various chemical processes.

Table 1: Enthalpy and Entropy Data for 2,3'-Dimethylbiphenyl
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Property Phase Value Temperature (K)

Standard Molar

Enthalpy of Formation

(ΔfH°)

Liquid 44.0 kJ/mol 298.15

Standard Molar

Enthalpy of Formation

(ΔfH°)

Ideal Gas 102.5 kJ/mol 298.15

Standard Molar

Entropy (S°)
Liquid 350.1 J/mol·K 298.15

Standard Molar

Entropy (S°)
Ideal Gas 455.9 J/mol·K 298.15

Table 2: Heat Capacity of 2,3'-Dimethylbiphenyl

Phase Heat Capacity (Cp) Temperature (K)

Liquid 290.0 J/mol·K 298.15

Ideal Gas 215.8 J/mol·K 300.0

Ideal Gas 368.5 J/mol·K 500.0

Ideal Gas 550.2 J/mol·K 800.0

Ideal Gas 667.1 J/mol·K 1000.0

Ideal Gas 774.2 J/mol·K 1500.0

Table 3: Enthalpy of Phase Change for 2,3'-Dimethylbiphenyl

Property Value Temperature (K)

Enthalpy of Vaporization

(ΔvapH)
58.5 kJ/mol 298.15

Enthalpy of Vaporization

(ΔvapH)
48.0 kJ/mol 559.0 (Normal Boiling Point)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1265500?utm_src=pdf-body
https://www.benchchem.com/product/b1265500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
While specific experimental details for the thermochemical characterization of 2,3'-
Dimethylbiphenyl are not readily available in the public literature, the methodologies

employed for similar substituted biphenyls provide a clear indication of the likely experimental

protocols. The data presented in this guide are consistent with values obtained through the

following established techniques.

Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation in the liquid state is typically determined using static bomb

calorimetry.

Sample Preparation: A precisely weighed sample of high-purity 2,3'-dimethylbiphenyl is
placed in a crucible within a combustion bomb. A cotton fuse is positioned to ensure

complete combustion.

Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere

(typically around 30 atm). A small, known amount of water is added to the bomb to ensure

that the final water product is in the liquid state.

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-

insulated calorimeter. The initial temperature of the water is recorded with high precision.

Combustion: The sample is ignited by passing an electric current through the fuse. The

temperature of the water in the calorimeter is monitored and recorded until a stable final

temperature is reached.

Data Analysis: The heat released during combustion is calculated from the temperature rise

and the heat capacity of the calorimeter system. The heat capacity of the calorimeter is

determined separately through the combustion of a standard substance, such as benzoic

acid. Corrections are made for the heat of combustion of the fuse and for the formation of

nitric acid from any residual nitrogen in the bomb. The standard enthalpy of combustion is

then used to calculate the standard enthalpy of formation using Hess's Law.

Adiabatic Calorimetry for Heat Capacity
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The heat capacity of the liquid phase is determined using a precision adiabatic calorimeter.

Sample Loading: A known mass of the liquid sample is hermetically sealed in a calorimeter

cell.

Calorimeter System: The cell is placed in an adiabatic shield within a vacuum chamber. The

temperature of the shield is controlled to precisely match the temperature of the calorimeter

cell at all times, minimizing heat exchange with the surroundings.

Heating and Measurement: A known quantity of electrical energy is supplied to a heater

within the cell, causing a small increase in temperature. The temperature change is

measured with a high-precision thermometer.

Calculation: The heat capacity is calculated from the amount of energy supplied and the

resulting temperature rise. Measurements are typically made over a wide range of

temperatures.

Vapor Pressure Measurement for Enthalpy of
Vaporization
The enthalpy of vaporization can be determined from the temperature dependence of the vapor

pressure, often measured by the transpiration method.

Apparatus: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known

flow rate through a saturator containing the liquid sample at a constant temperature.

Saturation: The carrier gas becomes saturated with the vapor of 2,3'-dimethylbiphenyl.

Condensation and Quantification: The vapor is then condensed in a cold trap and the

amount of condensed substance is determined by weighing or by a suitable analytical

technique such as gas chromatography.

Vapor Pressure Calculation: The partial pressure of the substance in the gas stream, which

is equal to its vapor pressure at that temperature, is calculated from the amount of substance

transported and the total volume of the carrier gas.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1265500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clausius-Clapeyron Equation: The measurements are repeated at several temperatures, and

the enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of

the vapor pressure versus the inverse of the absolute temperature, according to the

Clausius-Clapeyron equation.

Logical Workflow for Thermochemical Data
Determination
The following diagram illustrates the general workflow for the experimental and computational

determination of the thermochemical properties of a molecule like 2,3'-dimethylbiphenyl.
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Workflow for Thermochemical Data Determination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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